molecular formula C8H9N5 B14658368 N'-amino-1H-benzimidazole-2-carboximidamide

N'-amino-1H-benzimidazole-2-carboximidamide

Cat. No.: B14658368
M. Wt: 175.19 g/mol
InChI Key: NZRFFFJIZXAJPO-UHFFFAOYSA-N
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Description

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine is an organic compound with the molecular formula C8H8N4.

Preparation Methods

The synthesis of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine typically involves the reaction of benzimidazole derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.

    Mebendazole: An antiparasitic drug that shares the benzimidazole core but has different substituents, leading to its specific therapeutic use.

    Albendazole: Another antiparasitic agent with a benzimidazole core, used to treat a variety of parasitic infections.

The uniqueness of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine lies in its hydrazinylmethanamine group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N'-amino-1H-benzimidazole-2-carboximidamide

InChI

InChI=1S/C8H9N5/c9-7(13-10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,10H2,(H2,9,13)(H,11,12)

InChI Key

NZRFFFJIZXAJPO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=N/N)/N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NN)N

Origin of Product

United States

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